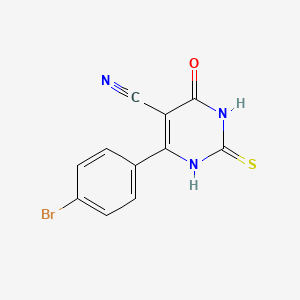

6-(4-bromophenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “6-(4-bromophenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a bromophenyl group, which is a phenyl ring with a bromine atom attached . The compound also contains a nitrile group (-CN), a thioxo group (=S), and a ketone group (=O) .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or substitution reactions . For example, bromophenyl groups can be introduced through electrophilic aromatic substitution .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific data or an image of the molecule, it’s difficult to provide a detailed analysis .

Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The bromophenyl group might undergo nucleophilic aromatic substitution reactions, while the nitrile group might participate in addition reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, it might have a certain solubility in water or organic solvents, a specific melting point, and a certain reactivity .

Aplicaciones Científicas De Investigación

Synthesis of Novel Compounds

6-Aryl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles have been used to create various novel compounds, such as thiazolo[3,2-a]pyrimidines and imidazo[1,2-a]pyrimidines, with potential applications in pharmaceutical and chemical industries (Abdel-fattah et al., 1992).

Development of Nonionic Surfactants

The compound has been utilized in the synthesis of nonionic surfactants containing pyrimidines. These surfactants are notable for their enhanced solubility, biodegradability, and lower toxicity, making them environmentally friendly and suitable for use in drugs, pesticides, emulsifiers, and cosmetics (El-Sayed, 2008).

Antimicrobial and Antitumor Activities

Certain derivatives synthesized from this compound have demonstrated promising antitumor and antimicrobial activities. This suggests potential applications in developing new pharmaceuticals targeting specific diseases and infections (Ramadan et al., 2019).

Synthesis of Fused Pyrimidine Derivatives

The compound is instrumental in the synthesis of fused pyrimidine derivatives with potential antimicrobial properties. This opens avenues for their use in medicinal chemistry, particularly in the development of new antimicrobial agents (Eissa, 2008).

Antioxidant Activity

Novel fused heterocyclic compounds derived from this compound have been found to exhibit significant antioxidant activities. This property is crucial for developing drugs with potential benefits in treating oxidative stress-related diseases (Salem et al., 2015).

Synthesis of HIV Integrase Strand Transfer Inhibitors

Derivatives of 4-oxo-6-substituted phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile, a related compound, have been explored as HIV integrase strand transfer inhibitors. This highlights its potential use in antiretroviral therapy for HIV treatment (Wadhwa et al., 2020).

Application in Green Chemistry

Some derivatives have been synthesized using environmentally friendly methods like ionic liquids, demonstrating the compound's role in promoting sustainable and green chemistry practices (Tiwari et al., 2018).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

6-(4-bromophenyl)-4-oxo-2-sulfanylidene-1H-pyrimidine-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6BrN3OS/c12-7-3-1-6(2-4-7)9-8(5-13)10(16)15-11(17)14-9/h1-4H,(H2,14,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHHKQCWSQIPXGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C(=O)NC(=S)N2)C#N)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6BrN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-bromophenyl)-4-oxo-2-thioxo-1H-pyrimidine-5-carbonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5561000.png)

![1-(cis-4-aminocyclohexyl)-N-[(5-ethylpyridin-2-yl)methyl]-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5561024.png)

![4-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5561054.png)

![1-(4-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)ethanone](/img/structure/B5561066.png)

![4-[2,4-bis(trifluoromethyl)benzoyl]-1,4-oxazepan-6-ol](/img/structure/B5561072.png)

![4-[(2-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]piperidin-3-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5561079.png)

![8-[2-(benzyloxy)benzoyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5561087.png)